N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-propyl-N'-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-3-10-20-18(23)19(24)21-11-9-15-7-8-17-16(14-15)6-5-13-22(17)12-4-2/h7-8,14H,3-6,9-13H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOUKIMKTQDOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Alkylation: The tetrahydroquinoline intermediate is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.
Oxalamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with oxalyl chloride, followed by the addition of a suitable amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety may play a key role in binding to these targets, while the oxalamide group could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and molecular differences between the target compound and its analogs:
Key Observations:
N1 Substitution Effects: Alkyl vs. Chlorine Incorporation: The 4-chlorobenzyl analog () exhibits a molecular weight increase (~413.9 vs. ~371.5 for the target), likely improving membrane permeability but risking higher toxicity.
N2 Modifications: The tetrahydroquinoline-ethyl moiety is conserved in most analogs, underscoring its role as a pharmacophoric element. Replacing this with an isoxazole () reduces molecular weight and introduces hydrogen-bonding capacity, which may alter target engagement.
Synthetic Considerations: Analog synthesis often employs acyl chloride coupling (e.g., ’s carboxamide preparation via thionyl chloride activation ). Similar strategies likely apply to the target compound’s oxalamide core. The propyl-tetrahydroquinoline subunit may be synthesized via cyclization of substituted anilines with aldehydes, followed by alkylation (as inferred from tetrahydroquinoline synthetic routes ).
Research Findings and Implications
- Structure-Activity Relationship (SAR): The propyl group at both N1 and the tetrahydroquinoline’s 1-position (target compound) suggests a design optimized for balanced hydrophobicity and conformational flexibility. Chlorinated analogs () may exhibit enhanced binding to targets like serotonin or dopamine receptors, where electron-deficient aromatic systems are common in ligands.
- Limitations: No direct biological data (e.g., IC50, solubility) are available for the target compound, limiting mechanistic insights. Physical properties (melting point, logP) are undocumented, complicating pharmacokinetic predictions.
Biological Activity
N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structure, synthesis, and preliminary research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 365.5 g/mol. Its structure includes a tetrahydroquinoline moiety, which is known for its biological significance, particularly in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
| Structure | Complex with tetrahydroquinoline and oxalamide linkages |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Tetrahydroquinoline Derivative : The initial step involves synthesizing the tetrahydroquinoline core.
- Oxalamide Linkage : The final product is obtained by coupling the tetrahydroquinoline derivative with an appropriate oxalamide precursor.
Neuropharmacological Potential
Research suggests that compounds similar to this compound may interact with neurotransmitter systems. The tetrahydroquinoline structure is often associated with dopaminergic and serotonergic activity, which could be beneficial in treating neurological disorders such as depression or schizophrenia.
Case Studies and Research Findings
Although comprehensive studies on this compound are scarce, related compounds have shown promising results:
-
Tetrahydroquinoline Derivatives : A study indicated that certain tetrahydroquinoline derivatives possess significant neuroprotective effects against oxidative stress in neuronal cells.
Compound Name Max Activity (%) EC50 (μM) Tetrahydroquinoline A 85 5 Tetrahydroquinoline B 90 3
These findings suggest that this compound could similarly exhibit protective effects.
Future Directions
Given the structural complexity and potential biological activity of this compound, further research is warranted. Future studies should focus on:
- In Vitro and In Vivo Studies : To assess the compound's pharmacological effects and safety profile.
- Mechanistic Studies : To elucidate its interaction with specific receptors or enzymes.
- Structure-Activity Relationship (SAR) : To optimize its efficacy and reduce potential side effects.
Q & A
Q. What are the key considerations in designing a synthetic route for N1-propyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?
The synthesis involves multi-step reactions, including the formation of the tetrahydroquinoline core and coupling with oxalamide. Critical factors include:
- Reagent selection : Use of alkylating agents (e.g., propyl halides) for N-propylation and coupling reagents like EDCI/HOBt for amide bond formation.
- Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps) and solvent choice (e.g., DMF or THF for polar intermediates).
- Purification : Column chromatography or recrystallization to isolate the final compound with ≥95% purity .
Q. How is the structural integrity of this compound verified post-synthesis?
Analytical techniques include:
- NMR spectroscopy : Confirm proton environments (e.g., tetrahydroquinoline aromatic protons at δ 6.5–7.5 ppm and oxalamide NH signals at δ 8.0–9.0 ppm).
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- HPLC : Assess purity (>98% for biological assays) .
Q. What in vitro assays are suitable for initial biological activity screening?
Standard assays include:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC50 determination).
- Cell viability : MTT assay against cancer lines (e.g., A549 or MCF-7) at 10–100 µM concentrations.
- Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How does the substitution pattern on the tetrahydroquinoline core influence biological activity?
Modifications to the propyl group or aromatic ring alter:
- Lipophilicity : Longer alkyl chains (e.g., butyl vs. propyl) increase membrane permeability but may reduce solubility.
- Target engagement : Bulkier substituents sterically hinder binding to flat enzyme active sites (e.g., topoisomerase II).
- SAR studies : Analog libraries with systematic substitutions (e.g., halogenation at position 6) reveal activity trends .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
Address discrepancies via:
- Standardized protocols : Uniform assay conditions (e.g., pH, incubation time) to minimize variability.
- Metabolic stability testing : Liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation).
- Co-crystallization studies : X-ray crystallography to visualize binding modes and confirm target specificity .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Key parameters include:
- Administration route : Intraperitoneal (IP) vs. oral gavage to assess bioavailability (e.g., 30–50% oral absorption due to first-pass metabolism).
- Dosing regimen : BID (twice daily) dosing to maintain plasma concentrations above the IC90.
- Tissue distribution : LC-MS/MS quantification in brain, liver, and kidneys to evaluate penetration .
Q. What computational modeling approaches predict structure-activity relationships (SAR) for this compound?
Methods include:
- Molecular docking : Glide or AutoDock to simulate binding to targets (e.g., EGFR kinase).
- QSAR models : Regression analysis linking logP and polar surface area to IC50 values.
- MD simulations : 100-ns trajectories to assess conformational stability in lipid bilayers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
Potential reasons include:
- Metabolic activation : Prodrug conversion in vivo (e.g., esterase-mediated cleavage) not replicated in vitro.
- Tumor microenvironment : Hypoxia or stromal interactions in vivo reduce efficacy.
- Dose-limiting toxicity : Off-target effects (e.g., hepatotoxicity) observed in vivo but not in cell cultures .
Q. What experimental controls validate target specificity amid off-target effects?
Use:
- Knockout models : CRISPR-edited cell lines lacking the target protein.
- Negative controls : Inactive enantiomers or scrambled analogs.
- Biochemical counterscreens : Profiling against unrelated enzymes (e.g., cytochrome P450s) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
